

Spectroscopic Profile of 3-Amino-5-bromopyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-bromopyridine-2-carbonitrile

Cat. No.: B1289087

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Amino-5-bromopyridine-2-carbonitrile** (CAS No: 573675-27-1). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate used in medicinal chemistry, particularly in the development of kinase inhibitors. This document summarizes available quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and includes a visual representation of a general experimental workflow.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **3-Amino-5-bromopyridine-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.08–7.66	m	1H	Pyridine H
7.55–7.26	m	1H	Pyridine H
6.58	bs	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

While experimental ¹³C NMR data for **3-Amino-5-bromopyridine-2-carbonitrile** is not readily available in the searched literature, predictions can be made based on the analysis of similar substituted pyridines. The carbon atoms of the pyridine ring are expected to appear in the aromatic region (δ 100-160 ppm). The carbon of the nitrile group (-CN) typically resonates in the range of δ 115-125 ppm. The carbon atoms attached to the bromine and amino groups will be influenced by the electronegativity and resonance effects of these substituents.

Predicted Chemical Shift (δ) ppm	Assignment
~150-160	C-NH ₂
~140-150	C-Br
~130-140	Pyridine CH
~115-125	Pyridine CH
~115-125	-C≡N
~100-110	C-CN

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Experimental IR data for **3-Amino-5-bromopyridine-2-carbonitrile** is not available in the searched results. However, the characteristic absorption bands can be predicted based on the

functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3450-3250	Amino (-NH ₂)	N-H stretching
2230-2210	Nitrile (-C≡N)	C≡N stretching
1650-1550	Aromatic Ring	C=C and C=N stretching
1350-1250	Amino (-NH ₂)	C-N stretching
800-600	Bromo (-Br)	C-Br stretching

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	197.96618	197.9656

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Amino-5-bromopyridine-2-carbonitrile**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
- Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

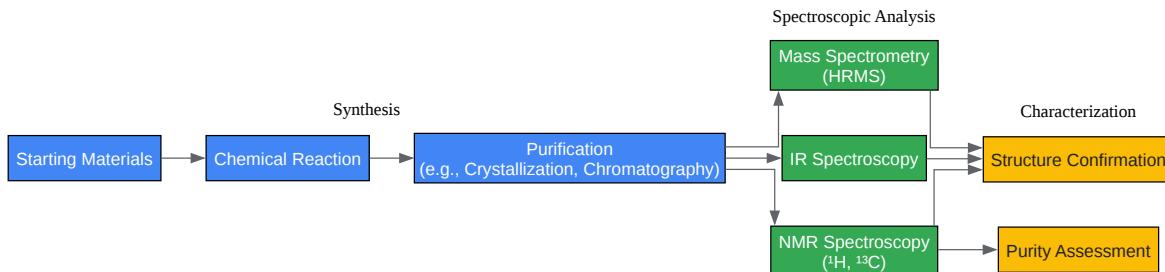
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3-Amino-5-bromopyridine-2-carbonitrile** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Procedure:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:


- Prepare a dilute solution of **3-Amino-5-bromopyridine-2-carbonitrile** (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.

Data Acquisition:

- Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.
- Parameters:
 - Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
 - Mass Range: Scan a range appropriate to detect the molecule of interest (e.g., m/z 50-500).
 - Resolution: Set to a high resolving power (e.g., >10,000).
- Procedure:
 - Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography system.
 - Acquire the mass spectrum, ensuring accurate mass calibration using a known standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **3-Amino-5-bromopyridine-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-5-bromopyridine-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289087#3-amino-5-bromopyridine-2-carbonitrile-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com